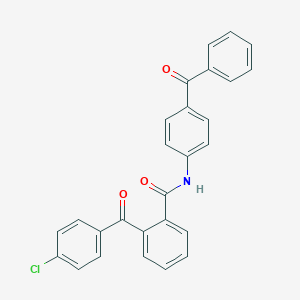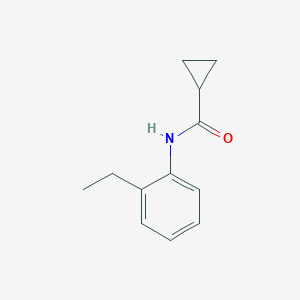
2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide, also known as BDCRB, is a chemical compound that has been widely used in scientific research due to its unique properties. BDCRB is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), which is a key regulator of cell death and survival.
作用機序
2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide inhibits the mPTP by binding to the adenine nucleotide translocator (ANT) and preventing the opening of the pore. The mPTP is a non-selective channel that is formed by the opening of the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane and the ANT on the inner mitochondrial membrane. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, the release of cytochrome c, and the activation of cell death pathways.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide has been shown to have several biochemical and physiological effects. 2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide protects against mitochondrial dysfunction, oxidative stress, and inflammation. 2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide also regulates the production of reactive oxygen species (ROS) and the activation of the mitochondrial unfolded protein response (UPRmt). Furthermore, 2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide has been shown to improve mitochondrial respiration and ATP production.
実験室実験の利点と制限
2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide has several advantages for lab experiments. 2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide is a potent and specific inhibitor of the mPTP, which allows for the study of the role of mPTP in various physiological and pathological conditions. 2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide is also stable and soluble in organic solvents, which makes it easy to use in experiments. However, 2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide has some limitations. 2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide has low bioavailability and poor pharmacokinetic properties, which limits its use in vivo. 2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide also has potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide. One direction is to develop more potent and selective inhibitors of the mPTP. Another direction is to study the role of mPTP in other physiological and pathological conditions, such as aging and metabolic disorders. Furthermore, the development of 2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide derivatives with improved pharmacokinetic properties may allow for the translation of 2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide to clinical applications.
合成法
2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide can be synthesized using a multistep reaction process. The first step involves the synthesis of 4-chlorobenzoyl chloride from 4-chlorobenzoic acid using thionyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with 3,4-dimethoxyaniline to form 2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)acetamide. The final step involves the conversion of 2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)acetamide to 2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide using N,N-dimethylformamide and phosphorus oxychloride.
科学的研究の応用
2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide has been extensively used in scientific research to study the role of mPTP in various physiological and pathological conditions. 2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide has been shown to protect against ischemia-reperfusion injury in the heart, liver, and kidney. 2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide has also been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, 2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide has been used to study the role of mPTP in cancer cell death and in the regulation of autophagy.
特性
分子式 |
C22H18ClNO4 |
|---|---|
分子量 |
395.8 g/mol |
IUPAC名 |
2-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C22H18ClNO4/c1-27-19-12-11-16(13-20(19)28-2)24-22(26)18-6-4-3-5-17(18)21(25)14-7-9-15(23)10-8-14/h3-13H,1-2H3,(H,24,26) |
InChIキー |
FIPPNEBVXAZRMC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



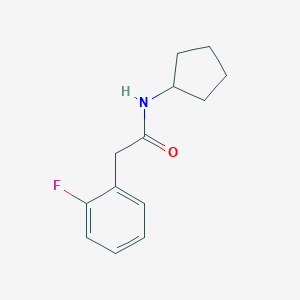
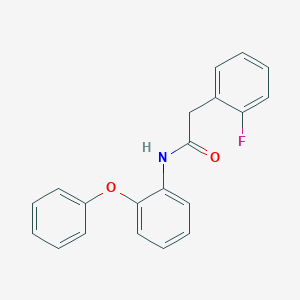
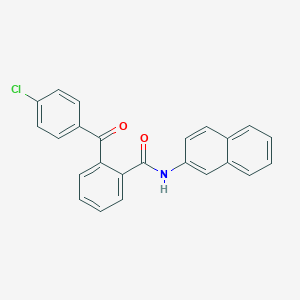

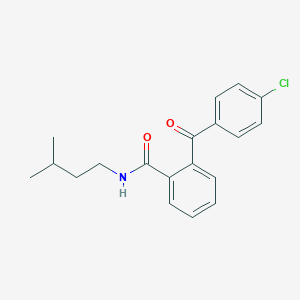

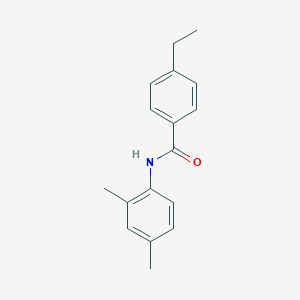
![Ethyl 3-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B290392.png)

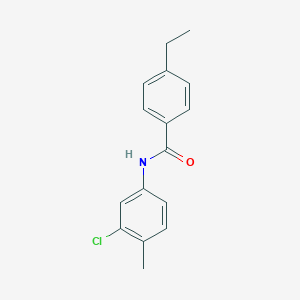
![Ethyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290396.png)
